2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mechanism of Action
The exact mechanism of action of 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol in lab experiments is its well-established anti-inflammatory and analgesic properties. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent and selective analogs of the compound for use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylene oxide to yield the final product.
properties
Molecular Formula |
C14H19ClN2O3 |
---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-1-3-13(4-2-12)20-11-14(19)17-7-5-16(6-8-17)9-10-18/h1-4,18H,5-11H2 |
InChI Key |
GEFADJWTYGNLAN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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